![molecular formula C13H11N3 B171744 2-(Imidazo[1,2-a]pyridin-2-yl)aniline CAS No. 127219-06-1](/img/structure/B171744.png)
2-(Imidazo[1,2-a]pyridin-2-yl)aniline
Vue d'ensemble
Description
2-(Imidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic compound that features both an imidazo[1,2-a]pyridine ring and an aniline moiety
Applications De Recherche Scientifique
2-(Imidazo[1,2-a]pyridin-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base such as potassium carbonate, leading to the formation of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Imidazo[1,2-a]pyridin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline moiety typically yields nitro derivatives, while halogenation can produce bromo or chloro derivatives .
Mécanisme D'action
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)aniline involves its interaction with various molecular targets. In medicinal applications, it can bind to DNA, inhibiting replication and transcription processes. It may also interact with proteins, affecting their function and leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Imidazo[1,2-a]pyridin-2-yl)pyridine
- 2-(Imidazo[1,2-a]pyrimidin-2-yl)pyridine
- 2-(Imidazo[1,2-a]quinolin-2-yl)pyridine
Uniqueness
2-(Imidazo[1,2-a]pyridin-2-yl)aniline is unique due to the presence of both the imidazo[1,2-a]pyridine ring and the aniline moiety, which confer distinct electronic and steric properties. This makes it particularly versatile for various chemical modifications and applications .
Propriétés
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-11-6-2-1-5-10(11)12-9-16-8-4-3-7-13(16)15-12/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUHCDRGLVIGLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the excited-state intramolecular proton transfer (ESIPT) behavior of 2-(imidazo[1,2-a]pyridin-2-yl)aniline unique compared to other similar molecules?
A1: Unlike other (NH)-type ESIPT systems where ESIPT rate and exergonicity typically increase with N-H acidity and hydrogen-bonding strength, this compound demonstrates an irregular relationship between these factors []. This unique behavior is attributed to the formation of a localized zwitterionic structure in the proton-transfer tautomer of this compound, contrasting with the π-delocalized tautomer observed in other (NH)-type ESIPT molecules []. This difference in tautomeric behavior significantly influences the ESIPT dynamics and thermodynamics of this compound. You can find more details about this in the study published here: []
Q2: Can this compound be utilized as a building block for synthesizing more complex heterocycles?
A2: Yes, research demonstrates that this compound can act as a precursor in the synthesis of 6-phenylpyrido[2',1':2,3]imidazo[4,5-c]quinoline derivatives []. This reaction utilizes molecular iodine (I2) as a mediator and proceeds through a cascade of oxidation, transamination, cyclization, and aromatization steps, resulting in the formation of new N-C and C-C bonds []. This method offers an efficient, metal-free approach for constructing these complex heterocyclic systems, highlighting the synthetic utility of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

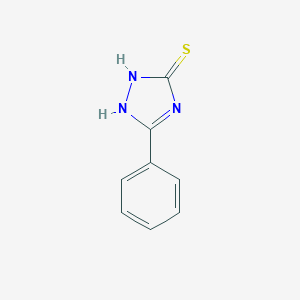
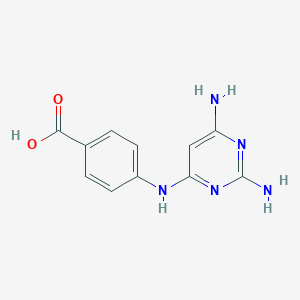
![[4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B171670.png)
![2-[4-(Aminomethyl)phenyl]benzonitrile](/img/structure/B171671.png)
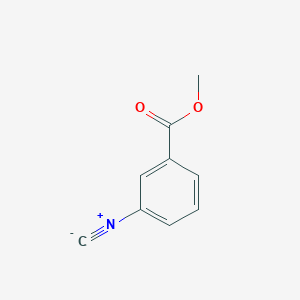
![2-Ethoxy-1-[[2'-[1-(trityl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester (Candesartan Impurity)](/img/structure/B171679.png)
![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)

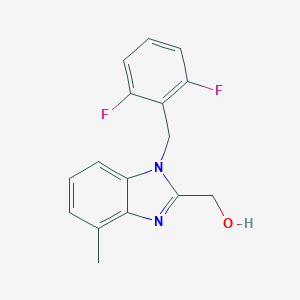
![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)
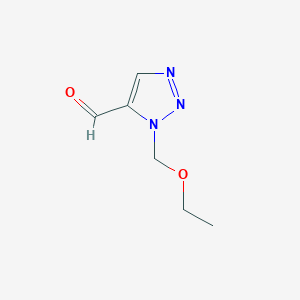
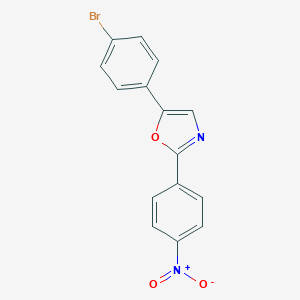
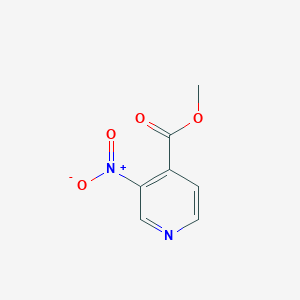
![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)
